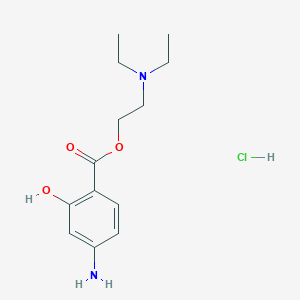
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-benzyl)-(3-pentafluoroéthylsulfanylpropyl)-amine est un composé organique complexe caractérisé par la présence d'un groupe bromobenzyle et d'un groupe pentafluoroéthylsulfanylpropyle liés à une amine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (3-Bromo-benzyl)-(3-pentafluoroéthylsulfanylpropyl)-amine implique généralement un processus en plusieurs étapes. Une méthode courante commence par la bromation de la benzylamine pour former la 3-bromo-benzylamine. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 3-pentafluoroéthylsulfanylpropyle en conditions basiques pour donner le produit final. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou le toluène, et de bases comme l'hydroxyde de sodium ou le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle qualité est essentielle pour obtenir les spécifications souhaitées du produit.
Analyse Des Réactions Chimiques
Types de réactions
(3-Bromo-benzyl)-(3-pentafluoroéthylsulfanylpropyl)-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former les composés nitroso ou nitro correspondants.
Réduction : L'atome de brome peut être réduit pour former un atome d'hydrogène, conduisant à la formation de la benzyl-(3-pentafluoroéthylsulfanylpropyl)-amine.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que des groupes hydroxyle, thiol ou amine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme l'hydroxyde de sodium ou les thiols pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction spécifique. Par exemple, l'oxydation du groupe amine peut donner des dérivés nitroso ou nitro, tandis que la substitution de l'atome de brome peut conduire à diverses benzylamines substituées.
Applications de recherche scientifique
(3-Bromo-benzyl)-(3-pentafluoroéthylsulfanylpropyl)-amine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses effets sur la fonction enzymatique et les voies de signalisation cellulaire.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique, en particulier dans le traitement des maladies où une modulation de cibles moléculaires spécifiques est requise.
Industrie : Le composé est utilisé dans le développement de produits chimiques et de matériaux de spécialité aux propriétés uniques, comme les polymères fluorés et les tensioactifs.
Mécanisme d'action
Le mécanisme d'action de la (3-Bromo-benzyl)-(3-pentafluoroéthylsulfanylpropyl)-amine implique son interaction avec des cibles moléculaires spécifiques. Le groupe bromobenzyle peut interagir avec des résidus aromatiques dans les protéines, tandis que le groupe pentafluoroéthylsulfanylpropyle peut moduler la lipophilie et la perméabilité membranaire du composé. Ces interactions peuvent affecter diverses voies cellulaires, notamment l'activité enzymatique et la transduction du signal.
Applications De Recherche Scientifique
(3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of (3-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the pentafluoroethylsulfanylpropyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Composés similaires
(4-Bromo-benzyl)-(3-pentafluoroéthylsulfanylpropyl)-amine : Structure similaire mais avec l'atome de brome en position para.
Benzyl-(3-pentafluoroéthylsulfanylpropyl)-amine : Manque l'atome de brome, ce qui entraîne une réactivité et une activité biologique différentes.
(3-Bromo-benzyl)-(3-trifluorométhylsulfanylpropyl)-amine : Contient un groupe trifluorométhyle au lieu d'un groupe pentafluoroéthyle, affectant ses propriétés chimiques.
Unicité
(3-Bromo-benzyl)-(3-pentafluoroéthylsulfanylpropyl)-amine est unique en raison de la présence à la fois d'un groupe bromobenzyle et d'un groupe pentafluoroéthylsulfanylpropyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C12H13BrF5NS |
|---|---|
Poids moléculaire |
378.20 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
Clé InChI |
YRFLTKZQXIKRMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CNCCCSC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


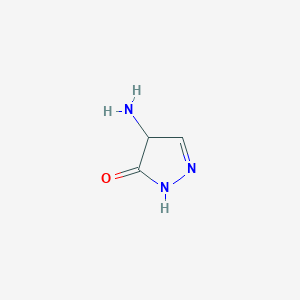

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
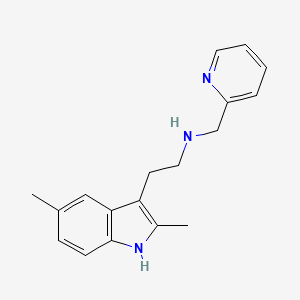

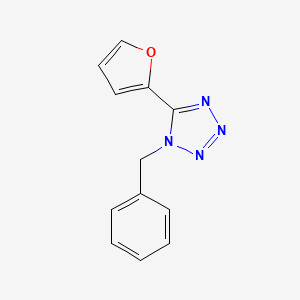


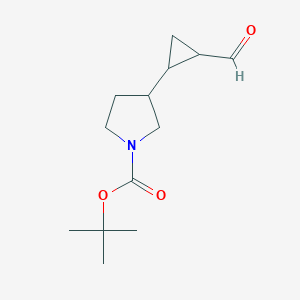

![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)

